molecular formula C26H17N3O4 B11493471 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11493471
M. Wt: 435.4 g/mol
InChI Key: NWZSATVCGLNUSI-UHFFFAOYSA-N
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Description

2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its combination of multiple functional groups, which contribute to its diverse chemical reactivity and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C26H17N3O4

Molecular Weight

435.4 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C26H17N3O4/c27-13-18-22(15-10-11-20-21(12-15)32-14-31-20)23-24(33-25(18)28)17-8-4-5-9-19(17)29(26(23)30)16-6-2-1-3-7-16/h1-12,22H,14,28H2

InChI Key

NWZSATVCGLNUSI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3C(=O)N(C5=CC=CC=C54)C6=CC=CC=C6)N)C#N

Origin of Product

United States

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